molecular formula C15H16BrNOS B5704883 N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline

Cat. No.: B5704883
M. Wt: 338.3 g/mol
InChI Key: QHRHLZLJRNJMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline: is an organic compound that features a brominated aromatic ring, a methoxy group, and a methylsulfanyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline typically involves a multi-step process. One common method includes the bromination of 4-methoxytoluene to obtain 3-bromo-4-methoxytoluene. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methylsulfanylaniline under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology: In biological research, it may be used to study the effects of brominated and methoxylated aromatic compounds on biological systems.

Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to specific receptors or enzymes, while the methylsulfanyl group may play a role in modulating its reactivity and stability.

Comparison with Similar Compounds

  • 4-bromo-3-methoxyaniline
  • 3-bromo-4-methoxybenzaldehyde
  • Methyl 3-bromo-4-methoxybenzoate

Comparison: N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to the presence of both a bromine atom and a methylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-18-14-8-7-11(9-12(14)16)10-17-13-5-3-4-6-15(13)19-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRHLZLJRNJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.